molecular formula C20H18N2O3 B3184295 2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide CAS No. 1093070-15-5

2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide

Cat. No.: B3184295
CAS No.: 1093070-15-5
M. Wt: 334.4 g/mol
InChI Key: VSSCGDQNPCMSPT-UHFFFAOYSA-N
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Description

2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide is a benzamide derivative characterized by a naphthalene-based chiral ethyl group at the N-position and a nitro substituent at the 5-position of the benzamide ring. Its structure combines a hydrophobic naphthalene moiety with an electron-withdrawing nitro group, influencing its physicochemical and pharmacological properties. The compound has been studied in the context of synthetic chemistry and drug discovery, particularly as a structural analog of bioactive molecules targeting viral proteases or polymerases .

Properties

CAS No.

1093070-15-5

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

2-methyl-N-(2-naphthalen-1-ylethyl)-5-nitrobenzamide

InChI

InChI=1S/C20H18N2O3/c1-14-9-10-17(22(24)25)13-19(14)20(23)21-12-11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,13H,11-12H2,1H3,(H,21,23)

InChI Key

VSSCGDQNPCMSPT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC(C)C2=CC=CC3=CC=CC=C32

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylbenzamide to introduce the nitro group at the 5-position. This is followed by the coupling of the nitrated intermediate with (1R)-1-naphthalen-1-yl-ethylamine under appropriate conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzamides and naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

5-Amino Analog: GRL0617

  • Structure: 5-Amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide (GRL0617) replaces the nitro group with an amino group.
  • Key Differences: Electronic Effects: The amino group is electron-donating, increasing electron density on the benzamide ring, whereas the nitro group is strongly electron-withdrawing. This alters binding interactions with biological targets, such as viral enzymes . Pharmacological Activity: GRL0617 is an experimental non-covalent inhibitor of SARS-CoV-2 PLpro (papain-like protease), demonstrating antiviral activity in vitro.

5-Carbamylurea and 5-Acrylamide Derivatives

  • Structure : Compound 2 (5-carbamylurea) and Compound 3 (5-acrylamide) feature bulkier substituents at the 5-position.
  • Hydrogen Bonding: These substituents provide additional hydrogen-bonding sites, which may enhance target interactions compared to the nitro group .

5-(Prop-2-en-1-ylcarbamoyl) Derivative (Y94)

  • Structure: 2-Methyl-N-[(1R)-1-naphthalen-1-ylethyl]-5-{[(prop-2-en-1-yl)carbamoyl]amino}benzamide (Y94).
  • Key Differences :
    • Molecular Weight : Larger molecular weight (C24H25N3O2 vs. C20H18N2O3 for the nitro analog) due to the allyl carbamoyl group.
    • Flexibility : The allyl chain introduces conformational flexibility, which may influence binding kinetics .

Variations in the Aromatic Backbone

Naphthalen-1-yl vs. Phenyl Substituents

  • Example : 2-Hydroxy-5-nitro-N-phenylbenzamide () replaces the naphthalene group with a phenyl ring.
  • π-Stacking Interactions: The extended aromatic system in naphthalene may improve binding to hydrophobic pockets in proteins .

Biological Activity

2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide, with the CAS number 1093070-15-5, is a complex organic compound notable for its unique structural features, including a naphthalene ring, a nitro group, and a benzamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2O3C_{20}H_{18}N_{2}O_{3}. The compound's structure can be represented as follows:

Structure C20H18N2O3\text{Structure }\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This structure contributes to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, particularly those involved in inflammatory pathways. For instance, the compound may inhibit certain enzymes that play a role in inflammation, thereby exerting anti-inflammatory effects .

Pharmacological Potential

Research indicates that this compound may possess several pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies suggest it could inhibit pro-inflammatory cytokines.
  • Anticancer Properties : Its structural characteristics make it a candidate for further investigation in cancer therapy, particularly in targeting specific cancer cell lines.
  • Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzamide or naphthalene moieties can significantly impact its potency and selectivity towards various biological targets. For instance, the introduction of different substituents on the benzamide can lead to variations in its binding affinity and efficacy against specific enzymes or receptors .

In Vitro Studies

Several studies have evaluated the biological effects of this compound in vitro:

  • Anti-inflammatory Activity : In a study conducted on human cell lines, the compound demonstrated a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with lipopolysaccharide (LPS) stimuli .
  • Cytotoxicity Against Cancer Cells : In another study, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells .

In Vivo Studies

Research involving animal models has also been conducted:

  • Anti-tumor Activity : In murine models of cancer, administration of this compound resulted in significant tumor size reduction compared to control groups. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of the immune response .

Comparative Analysis with Similar Compounds

To better understand its unique properties, comparisons have been made with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
5-Amino-2-methyl-N-(1R-naphthalen-1-yl-ethyl)benzamideContains an amino group instead of a nitro groupIncreased anti-inflammatory activity
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)benzamideLacks the nitro groupLower reactivity in biological systems

These comparisons highlight how subtle changes in structure can lead to significant differences in biological activity.

Q & A

Q. What are the established synthetic routes for 2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide, and how can purity be ensured?

Synthesis typically involves multi-step reactions, such as coupling nitro-substituted benzoyl chlorides with chiral naphthylethylamine derivatives. For example, analogous benzamide syntheses employ pyridine or triethylamine as bases in dichloromethane or acetonitrile, followed by purification via crystallization (e.g., methanol:water mixtures) . Purity assurance requires spectroscopic validation (e.g., 1^1H NMR, 13^{13}C NMR, IR) and chromatographic techniques (HPLC/TLC). Contaminants like unreacted precursors or stereoisomers should be monitored using chiral columns or polarimetry .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key techniques include:

  • IR spectroscopy : To confirm functional groups (e.g., nitro stretches at ~1520 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .
  • NMR spectroscopy : 1^1H NMR for chiral center verification (e.g., splitting patterns of naphthyl-ethyl protons) and 13^{13}C NMR for carbon backbone analysis .
  • HPLC with chiral columns : To resolve enantiomeric impurities, critical for stereochemical validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for hazard identification. Key precautions:

  • Use fume hoods to avoid inhalation of fine particles.
  • Wear nitrile gloves and lab coats to prevent skin contact.
  • Store in airtight containers away from oxidizers (due to nitro group reactivity). Emergency protocols include rinsing exposed areas with water and contacting poison control (USA: 1-352-323-3500) .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction conditions for this compound’s synthesis?

DoE methods, such as factorial design, allow systematic variation of parameters (e.g., temperature, solvent ratios, catalyst loading) to identify optimal conditions. For example:

  • Central Composite Design (CCD) : Maximizes yield while minimizing side products like nitro-reduction byproducts .
  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., reaction time vs. temperature) to predict ideal synthesis pathways .
    Post-optimization, validate results using ANOVA to ensure statistical significance .

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

Advanced tools include:

  • Molecular Dynamics (MD) Simulations : To study conformational stability in solvents or protein-binding pockets.
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., nitro group charge distribution) to predict electrophilic/nucleophilic behavior .
  • COMSOL Multiphysics : Simulates diffusion kinetics in membrane separation studies, relevant for evaluating transport properties .

Q. How can researchers resolve contradictions in reported spectral data or biological activities across studies?

Contradictions often arise from impurities or stereochemical variability. Strategies:

  • Cross-validation : Compare data with authenticated standards (e.g., NIST reference spectra) .
  • Controlled replication : Repeat experiments under identical conditions (solvent, temperature) to isolate variables .
  • Meta-analysis : Use statistical tools to aggregate data from multiple studies and identify outliers or systematic errors .

Q. What strategies mitigate challenges in stereochemical control during synthesis?

  • Chiral Auxiliaries : Use enantiopure amines (e.g., 1R-naphthalen-1-yl-ethylamine) to direct stereochemistry .
  • Asymmetric Catalysis : Employ palladium or organocatalysts to enhance enantiomeric excess (ee).
  • Crystallization-Induced Diastereomer Resolution : Separate diastereomers via selective crystallization .

Methodological Resources

  • Experimental Design : Utilize CRDC subclass RDF2050108 for process control frameworks .
  • Data Integrity : Implement encryption protocols and access controls for secure data management .
  • Theoretical Alignment : Ground research questions in established frameworks (e.g., reaction mechanisms, QSAR models) to ensure academic rigor .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide
Reactant of Route 2
Reactant of Route 2
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide

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